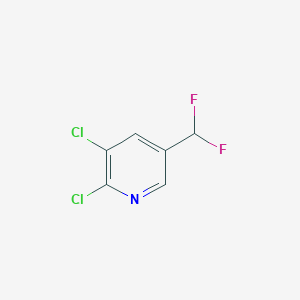

2,3-Dichloro-5-(difluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dichloro-5-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F2N/c7-4-1-3(6(9)10)2-11-5(4)8/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKRLOKESDPEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611704 | |

| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71690-06-7 | |

| Record name | 2,3-Dichloro-5-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3-Dichloro-5-(trifluoromethyl)pyridine physical properties

An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Introduction

2,3-Dichloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest within the chemical industry.[1] Its structural features, including two chlorine atoms and a trifluoromethyl group on the pyridine ring, make it a crucial intermediate and versatile building block, particularly in the synthesis of modern agrochemicals and potential pharmaceutical compounds.[1][2][3] The specific arrangement of these functional groups imparts a unique combination of reactivity, stability, and lipophilicity, which are leveraged in the development of high-value active ingredients such as herbicides and insecticides.[3][4][5]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7), outlines standardized protocols for empirical verification of these properties, and offers essential guidance on safe handling and storage. The information is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Chemical Identity and Structure

The molecule consists of a pyridine ring substituted at the 2- and 3-positions with chlorine atoms and at the 5-position with a trifluoromethyl group. This substitution pattern is key to its utility in further chemical transformations.[3]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 69045-84-7 | [6] |

| Molecular Formula | C₆H₂Cl₂F₃N | [7][8] |

| Molecular Weight | 215.99 g/mol | [4] |

| IUPAC Name | 2,3-dichloro-5-(trifluoromethyl)pyridine | [9] |

| Synonyms | 2,3,5-DCTF | [6][10] |

| InChI String | InChI=1S/C6H2Cl2F3N/c7-4-1-3(6(9,10,11)2-12-5(4)8/h1-2H | [11][12] |

| SMILES String | C1=C(C=NC(=C1Cl)Cl)C(F)(F)F |[9][13] |

Core Physicochemical Properties

At ambient temperature, 2,3-Dichloro-5-(trifluoromethyl)pyridine exists as a clear, colorless to light yellow liquid.[4][13][14] It possesses a pungent, pyridine-like odor.[14] Its low melting point means it may solidify if stored at temperatures below 8 °C.[6][7]

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Melting Point | 8 - 9 °C | [6][7][14] | |

| Boiling Point | 168 - 169 °C | At 760 mmHg. Other sources report up to 176 °C or 188.5 °C. | [4][6][14] |

| 80 °C | At 20 mmHg (vacuum distillation). | [8][11] | |

| Density | 1.549 g/cm³ | At 25 °C. | [11][14] |

| Vapor Pressure | 1.13 mmHg | At 25 °C. | [14] |

| Flash Point | 79 °C (174 °F) | Closed cup. Classified as a combustible liquid. | [4][6][14] |

| Refractive Index | n20/D 1.475 | |[4][11] |

The variation in reported atmospheric boiling points highlights the importance of empirical determination for process-specific applications. The value of 168-169 °C is frequently cited in safety data sheets.

Solubility Profile

The solubility of a compound is a critical parameter for reaction kinetics, purification, and formulation. The presence of both halogen atoms and a trifluoromethyl group makes 2,3-Dichloro-5-(trifluoromethyl)pyridine significantly lipophilic.

-

Aqueous Solubility : The compound is sparingly soluble in water, with a reported solubility of 380 mg/L at 24 °C.[14] This low water solubility is expected due to the hydrophobic nature of the substituents.

-

Organic Solvents : It is readily soluble in a range of common organic solvents, including methanol (MeOH), acetone, and methylene chloride (MDC).[3][14] This property facilitates its use in various organic synthesis reaction media.

Spectroscopic Profile

Spectroscopic data is essential for identity confirmation and quality control. While raw spectra are not reproduced here, this section describes the expected features based on the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) :

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-Cl, C-F, and C=N bonds within the aromatic pyridine ring structure.[16]

-

Mass Spectrometry (MS) : The mass spectrum shows a characteristic molecular ion peak and an isotopic pattern consistent with the presence of two chlorine atoms.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that proper handling is paramount. 2,3-Dichloro-5-(trifluoromethyl)pyridine is a hazardous chemical with multiple classifications.

-

Acute Toxicity : Harmful if swallowed (H302) and harmful if inhaled (H332).[9]

-

Skin Sensitization : May cause an allergic skin reaction (H317).[9]

-

Eye Damage : Causes serious eye damage (H318).[9]

-

Environmental Hazard : Toxic to aquatic life with long-lasting effects (H411).[9][17]

-

Flammability : Combustible liquid (H227).[14]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][17]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., Nitrile rubber), safety goggles, and a face shield.[14][18]

-

Avoid contact with skin, eyes, and clothing.[17]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][17]

-

Implement measures to prevent the buildup of electrostatic charge.[14]

Storage Conditions:

-

Store in a tightly closed, original container.[14]

-

Keep in a cool, dark, and well-ventilated place.[14]

-

Store away from incompatible materials, such as strong oxidizing agents.[14]

Experimental Determination of Physical Properties

The following sections provide standardized, step-by-step protocols for the empirical determination of key physical properties. These protocols are designed to be self-validating and reflect best practices in a research setting.

Protocol for Melting Point Determination

Causality : Given its low melting point (8-9 °C), a standard capillary melting point apparatus can be used with a cooling accessory or a controlled cooling bath. This method relies on the precise visual detection of the phase transition from solid to liquid.

Methodology:

-

Sample Preparation : Place a small, crystallized sample of 2,3-Dichloro-5-(trifluoromethyl)pyridine into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample can be solidified by chilling it below 8 °C.

-

Apparatus Setup : Place the capillary tube into the heating block of the melting point apparatus.

-

Initial Cooling : If starting above the melting point, cool the block to approximately 5-7 °C.

-

Heating Ramp : Begin heating at a slow, controlled rate of 0.5-1.0 °C per minute to ensure thermal equilibrium.

-

Observation : Observe the sample through the magnified viewing port.

-

Record Temperatures :

-

Record the temperature at which the first drop of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

-

Reporting : Report the melting point as the range between these two temperatures.

Protocol for Boiling Point Determination (Atmospheric Pressure)

Causality : This protocol uses the standard distillation method, which identifies the boiling point as the stable temperature plateau at which the vapor and liquid phases of the substance are in equilibrium under a given pressure.

Methodology:

-

Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample and Boiling Chips : Add an appropriate volume of 2,3-Dichloro-5-(trifluoromethyl)pyridine and a few boiling chips to the round-bottom flask to ensure smooth boiling.

-

Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the condenser side-arm. This ensures the temperature of the vapor entering the condenser is accurately measured.

-

Heating : Gently heat the flask using a heating mantle.

-

Distillation : As the liquid boils, vapor will rise, and condensation will occur in the condenser. Observe the temperature reading on the thermometer.

-

Record Temperature : The boiling point is the temperature that remains constant while the liquid is actively distilling and condensing into the receiving flask. Record this stable temperature.

-

Pressure Correction : Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may be corrected using a nomograph.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Causality : This is a widely accepted method (e.g., OECD Guideline 105) for determining water solubility. It establishes equilibrium between the solute and water, after which the concentration in the saturated aqueous phase is measured.

Methodology:

-

Preparation : In several sealed flasks, add an excess amount of 2,3-Dichloro-5-(trifluoromethyl)pyridine to a known volume of deionized water. The excess is necessary to ensure saturation is achieved.

-

Equilibration : Place the flasks in a constant temperature shaker bath (e.g., 24 °C, to match reported data). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the flasks to stand undisturbed at the same constant temperature until the excess undissolved liquid has separated (e.g., by settling or centrifugation).

-

Sampling : Carefully extract a sample from the clear, upper aqueous phase, ensuring no undissolved material is transferred.

-

Quantification : Determine the concentration of the compound in the aqueous sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation : Calculate the solubility in mg/L based on the measured concentration and report it along with the temperature.

Conclusion

2,3-Dichloro-5-(trifluoromethyl)pyridine is a key chemical intermediate with a well-defined set of physical properties. Its status as a low-melting, combustible liquid with low aqueous solubility and good solubility in organic solvents dictates its handling, storage, and application in synthesis. The data presented in this guide, from its fundamental chemical identity to its safety profile and methods for empirical verification, provides researchers and chemical professionals with the necessary knowledge for its safe and effective use.

References

- Jubilant Ingrevia. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2,3-Dichloro-5-(trifluoromethyl)pyridine.

- Chemsrc. (2025, August 21). 2,3-Dichloro-5-(trifluoromethyl)pyridine | CAS#:69045-84-7.

- Guidechem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine 69045-84-7 wiki.

- Lookchem. (n.d.). Factory Supply Buy Quality 2,3-dichloro-5-(trifluoromethyl)pyridine 69045-84-7 with Safe Shipping.

- Sigma-Aldrich. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, 97%.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.

- Cohizon Life Sciences Limited. (2025, January 4). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet.

- Echemi. (n.d.). 69045-84-7, 2,3-Dichloro-5-(trifluoromethyl)pyridine Formula.

- ChemicalBook. (2025, September 25). 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7.

- Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical.

- ChemicalBook. (2025, September 27). 2,3-Dichloro-5-(trifluoromethyl)pyridine - Safety Data Sheet.

- ChemicalBook. (n.d.). 69045-84-7 CAS DataBase.

- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234.

- Fisher Scientific. (2024, February 2). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine 97 69045-84-7.

- ChemicalBook. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR.

- SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts.

- ChemicalBook. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) IR Spectrum.

- Benchchem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7.

Sources

- 1. benchchem.com [benchchem.com]

- 2. cohizon.com [cohizon.com]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 4. Factory Supply Buy Quality 2,3-dichloro-5-(trifluoromethyl)pyridine 69045-84-7 with Safe Shipping [yzqyyykj.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,3-Dichloro-5-(trifluoromethyl)pyridine | CAS#:69045-84-7 | Chemsrc [chemsrc.com]

- 8. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 9. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

- 13. Page loading... [wap.guidechem.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) IR Spectrum [m.chemicalbook.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.fi [fishersci.fi]

2,3-Dichloro-5-(trifluoromethyl)pyridine chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2,3-Dichloro-5-(trifluoromethyl)pyridine, a critical intermediate in the agrochemical and pharmaceutical industries. From its fundamental chemical properties to its synthesis and applications, this document serves as a technical resource for professionals engaged in research and development.

Section 1: Core Chemical Identity and Properties

Chemical Structure and CAS Number

2,3-Dichloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions, and a trifluoromethyl group at the 5 position.

The Chemical Abstracts Service (CAS) has assigned the number 69045-84-7 to this compound, which is essential for its unambiguous identification in databases and literature.[1][2][3]

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine is paramount for its effective use in synthesis and formulation. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| Molecular Formula | C6H2Cl2F3N | [3] |

| Molecular Weight | 215.99 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Melting Point | 8-9 °C | [5] |

| Boiling Point | 80 °C at 20 mmHg | [3] |

| Density | 1.549 g/mL at 25 °C | [3] |

| Refractive Index | 1.475 at 20 °C | [3] |

| Solubility | 380 mg/L in water at 24 °C; Soluble in common organic solvents like MDC, MeOH, and Acetone. | [6] |

Structural Visualization

The spatial arrangement of atoms within the 2,3-Dichloro-5-(trifluoromethyl)pyridine molecule is crucial for understanding its chemical behavior. The following diagram illustrates its two-dimensional structure.

Caption: 2D structure of 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Section 2: Synthesis and Manufacturing Landscape

The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine is a multi-step process that demands precise control over reaction conditions.[5] Several synthetic routes have been developed, each with its own advantages and challenges. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability.

Key Synthetic Pathways

-

From 2,3-dichloro-5-(trichloromethyl)pyridine: This is a common method involving the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.[7][8] The reaction is typically carried out using a fluorinating agent like hydrogen fluoride, often in the presence of a catalyst.[3][9] One documented procedure involves heating the starting material with anhydrous hydrogen fluoride and a catalyst, followed by purification to yield the desired product.[8]

-

From 3-methylpyridine (3-picoline): This route involves the chlorination and subsequent fluorination of 3-picoline.[10] The process can be performed in a stepwise manner, first chlorinating the methyl group and the pyridine ring, followed by a fluorine-chlorine exchange.[7] Simultaneous vapor-phase chlorination and fluorination at high temperatures over a transition metal-based catalyst is another approach.[7]

-

From 2-chloro-5-(trifluoromethyl)pyridine: This method involves the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.[8] The reaction is typically performed by passing chlorine gas through the starting material at elevated temperatures in the presence of a catalyst like ferric chloride.[8]

Workflow for a Common Synthetic Route

The following diagram outlines a generalized workflow for the synthesis starting from 2,3-dichloro-5-(trichloromethyl)pyridine.

Caption: Generalized synthesis workflow.

Section 3: Applications in Agrochemicals and Pharmaceuticals

2,3-Dichloro-5-(trifluoromethyl)pyridine is a highly valuable building block in the synthesis of a range of biologically active molecules, particularly in the agrochemical sector.[5][8] Its trifluoromethyl and chlorine substituents play a crucial role in enhancing the efficacy of the final products.[5]

Role as an Agrochemical Intermediate

This compound is a key intermediate in the production of several pesticides.[5][6] The global market for 2,3-Dichloro-5-(trifluoromethyl)pyridine is significantly driven by its use in synthesizing next-generation herbicides and fungicides.[11]

-

Insecticides: It is used in the synthesis of insecticides such as Chlorfluazuron and Fluazuron.[5] These compounds act as insect growth regulators by inhibiting chitin synthesis.[5]

-

Fungicides: It is a precursor for the fungicide Fluazinam, which is effective against a broad spectrum of fungal pathogens.[9][12]

-

Herbicides: It is also utilized in the synthesis of herbicides like Haloxyfop.[13]

The demand for this intermediate is on the rise, with the agrochemical industry accounting for the majority of its global consumption.[11]

Pharmaceutical and Veterinary Applications

While its primary application is in agrochemicals, the trifluoromethylpyridine moiety is also present in some pharmaceutical and veterinary products.[7] The unique physicochemical properties conferred by the fluorine atoms and the pyridine ring are beneficial for biological activity.[7] Research is ongoing to explore its potential in drug discovery.[11]

Section 4: Safety, Handling, and Regulatory Information

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Hazard Identification and Classification

This chemical is classified as hazardous.[2] It is harmful if swallowed or inhaled, causes serious eye damage, and may cause an allergic skin reaction.[4][6] It is also toxic to aquatic life with long-lasting effects.[6]

GHS Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Harmful/Irritant

-

GHS09: Hazardous to the aquatic environment

Signal Word: Danger[6]

Safe Handling and Storage Protocol

A self-validating system of protocols is essential to ensure safety.

Experimental Protocol: Safe Handling and Storage

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably in a chemical fume hood.[6][14]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and ignition sources.[5][6][14]

-

Spill Management: In case of a spill, immediately clean it up following established procedures, wearing appropriate PPE.[14] Prevent the chemical from entering drains or waterways.[6]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[14]

-

Skin: Flush skin with plenty of water and remove contaminated clothing.[14]

-

Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[14]

-

Section 5: Spectroscopic Data for Characterization

Spectroscopic analysis is fundamental for verifying the identity and purity of 2,3-Dichloro-5-(trifluoromethyl)pyridine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are used to elucidate the structure. The 1H NMR spectrum would show signals corresponding to the two protons on the pyridine ring.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

References

-

Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. Available from: [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. Google Patents.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. ALFA CHEMICAL. Available from: [Link]

-

Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. Available from: [Link]

-

2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Cohizon Life Sciences. Available from: [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234. PubChem. Available from: [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

2,3-dichloro-5-(trifluoromethyl)pyridine. Fujian Kangfeng New Materials Co., Ltd. Available from: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

-

2,3 Dichloro 5- Trifluoro Methyl Pyridine Market Size, Share & Report [2025-2033]. Available from: [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link]

Sources

- 1. 69045-84-7|2,3-Dichloro-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 10. echemi.com [echemi.com]

- 11. globalgrowthinsights.com [globalgrowthinsights.com]

- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 13. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

Spectroscopic data of 2,3-Dichloro-5-(trifluoromethyl)pyridine (NMR, IR, Mass Spec)

An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

2,3-Dichloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a key intermediate in the synthesis of various active compounds, including pesticides like chlorfluazuron and fluazuron, underscores the importance of its thorough characterization.[1][2] The compound's chemical reactivity is largely dictated by the positions of the two chlorine atoms and the electron-withdrawing trifluoromethyl group on the pyridine ring.[1] A comprehensive understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and the structural elucidation of its derivatives.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,3-Dichloro-5-(trifluoromethyl)pyridine. The interpretation of this data is presented to offer a clear correlation between the spectral features and the molecule's structural characteristics.

Molecular Structure and Spectroscopic Correlation

The structural features of 2,3-Dichloro-5-(trifluoromethyl)pyridine directly influence its spectroscopic signatures. The pyridine ring provides a rigid framework, while the substituents—two chlorine atoms and a trifluoromethyl group—introduce distinct electronic and vibrational properties.

Caption: Chemical structure of 2,3-Dichloro-5-(trifluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For 2,3-Dichloro-5-(trifluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR provide complementary information for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3-Dichloro-5-(trifluoromethyl)pyridine is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.69 | Doublet | H-6 |

| 7.91 | Doublet | H-4 |

Interpretation: The downfield chemical shifts of both protons are indicative of their attachment to an electron-deficient aromatic ring. The observed multiplicity (doublets) arises from the coupling between the two protons. The proton at the 6-position (H-6) is expected to be further downfield due to its proximity to the electronegative nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. The spectrum of 2,3-Dichloro-5-(trifluoromethyl)pyridine will exhibit six distinct signals, one for each carbon atom.

| Chemical Shift (ppm) | Assignment |

| 151.3 (q) | C-5 |

| 149.9 | C-2 |

| 137.2 | C-6 |

| 134.2 | C-3 |

| 121.1 (q) | -CF₃ |

| 120.5 (q) | C-4 |

Interpretation: The carbon attached to the trifluoromethyl group (C-5) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The carbons attached to the chlorine atoms (C-2 and C-3) will also have characteristic chemical shifts.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet informative tool for compounds containing fluorine. For 2,3-Dichloro-5-(trifluoromethyl)pyridine, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| -68.3 | Singlet | -CF₃ |

Interpretation: The chemical shift of the trifluoromethyl group is a characteristic feature and can be used for identification purposes. The absence of coupling in the ¹⁹F NMR spectrum confirms the absence of neighboring fluorine or hydrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. The IR spectrum of 2,3-Dichloro-5-(trifluoromethyl)pyridine is expected to show characteristic absorption bands for the C-Cl, C-F, and pyridine ring vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~3087 | C-H stretching (aromatic) |

| ~1568, 1517, 1435 | C=C and C=N stretching (pyridine ring) |

| ~1327, 1230 | C-N stretching |

| ~1182, 1094 | C-Cl stretching |

| ~806, 776, 675 | C-F stretching (CF₃) |

Interpretation: The presence of strong absorption bands in the fingerprint region (below 1500 cm⁻¹) is characteristic of halogenated aromatic compounds. The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong and distinct bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 2,3-Dichloro-5-(trifluoromethyl)pyridine will show the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine atoms.

| m/z | Assignment |

| 215, 217, 219 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 180, 182 | [M-Cl]⁺ |

| 146 | [M-CF₃]⁺ |

Interpretation: The molecular ion peak cluster with a characteristic intensity ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺ confirms the presence of two chlorine atoms. Fragmentation of the molecule can occur through the loss of a chlorine atom or the trifluoromethyl group, leading to the formation of the corresponding fragment ions.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker AC-300 or a 400 MHz spectrometer.[3][4] Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

IR Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a neat liquid between potassium bromide (KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.[4]

Mass Spectrometry: Mass spectral data was acquired on a gas chromatograph-mass spectrometer (GC-MS) system. The sample was introduced into the mass spectrometer via a GC column, and ionization was achieved by electron impact (EI).

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive characterization of 2,3-Dichloro-5-(trifluoromethyl)pyridine. The detailed analysis of NMR, IR, and MS spectra offers a clear understanding of the relationship between the molecular structure and its spectroscopic properties. This information is invaluable for researchers and scientists involved in the synthesis, quality control, and development of new chemical entities based on this important building block.

References

-

PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available from: [Link]

-

SpectraBase. 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available from: [Link]

-

Huimeng Bio-tech. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Available from: [Link]

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

Sources

- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of 2,3-Dichloro-5-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Introduction

2,3-Dichloro-5-(trifluoromethyl)pyridine, identified by CAS Number 69045-84-7, is a halogenated pyridine derivative of significant interest in the chemical industry.[1][2][3] Its molecular structure, which incorporates two chlorine atoms and a trifluoromethyl group on a pyridine ring, imparts unique reactivity and physicochemical properties.[4] This compound serves as a critical building block and intermediate in the synthesis of high-value agrochemicals, including insecticides and fungicides, and is also explored in the development of pharmaceutical active ingredients.[1][2][4][5][6]

Given its pivotal role in multi-step synthetic processes and the formulation of final products, a thorough understanding of its solubility and stability is paramount for researchers, process chemists, and formulation scientists. This guide provides a comprehensive overview of the solubility profile and stability characteristics of 2,3-Dichloro-5-(trifluoromethyl)pyridine, supported by field-proven experimental protocols and an analysis of the underlying chemical principles.

Section 1: Core Physicochemical Properties

The physical and chemical characteristics of a compound are the foundation for understanding its behavior in various systems. 2,3-Dichloro-5-(trifluoromethyl)pyridine is generally described as a colorless to light yellow liquid or a white to pale yellow crystalline solid, a variance attributable to its melting point being close to ambient temperatures.[1][2][7] The key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 69045-84-7 | [3][7][8] |

| Molecular Formula | C₆H₂Cl₂F₃N | [1][3][5] |

| Molecular Weight | 215.99 g/mol | [1][3][8] |

| Appearance | Colorless to light yellow liquid/crystalline powder | [1][2][7] |

| Melting Point | 8 - 9 °C | [7][9] |

| Boiling Point | 168 - 189 °C at 760 mmHg | [1][7] |

| 80 °C at 20 mmHg | [5][8] | |

| Density | 1.549 g/cm³ at 25 °C | [5][7][8] |

| Flash Point | 79 °C (174 °F) - closed cup | [7][8] |

| Water Solubility | 380 mg/L at 24 °C | [7] |

| Log P (octanol/water) | 3.45 | [7] |

Note: Discrepancies in reported values, such as boiling point, may arise from variations in experimental conditions and sample purity.

Section 2: Solubility Profile

Solubility is a critical parameter that dictates the choice of solvents for synthesis, purification, formulation, and biological or environmental assessment. The highly halogenated structure of 2,3-Dichloro-5-(trifluoromethyl)pyridine results in a distinct solubility profile.

Aqueous Solubility

The compound exhibits low solubility in water, with a reported value of 380 mg/L at 24 °C.[7] This limited aqueous solubility is consistent with its high octanol-water partition coefficient (Log P) of 3.45, indicating a strong preference for lipophilic (non-polar) environments over aqueous (polar) environments.[7] This property is crucial for drug development professionals, as it influences bioavailability and formulation strategies, and for environmental scientists, as it affects the compound's fate and transport in aquatic systems.

Organic Solvent Solubility

In contrast to its behavior in water, 2,3-Dichloro-5-(trifluoromethyl)pyridine is readily soluble in a range of common organic solvents.[7][10] This is governed by the "like dissolves like" principle; the chlorinated and fluorinated pyridine structure is compatible with the polarity and intermolecular forces of many organic liquids.

| Solvent Class | Specific Solvents | Solubility | Source(s) |

| Chlorinated | Dichloromethane (DCM/MDC) | Soluble | [2][7] |

| Alcohols | Methanol (MeOH), Ethanol | Soluble | [2][7][10] |

| Ketones | Acetone | Soluble | [7][10] |

| Ethers | Tetrahydrofuran (THF) | Soluble | [2] |

The high solubility in these solvents makes them suitable media for its use in chemical reactions, such as nucleophilic substitution, and for purification techniques like chromatography or recrystallization.[2]

Experimental Protocol: Solubility Determination via Shake-Flask Method

To obtain precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted standard. This protocol is a self-validating system as it ensures equilibrium is reached, providing a true measure of solubility.

Objective: To determine the equilibrium solubility of 2,3-Dichloro-5-(trifluoromethyl)pyridine in a specified solvent at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of 2,3-Dichloro-5-(trifluoromethyl)pyridine to a known volume of the chosen solvent (e.g., water, ethanol) in a sealed, screw-cap flask. The excess solid/liquid phase is crucial to ensure saturation is achieved.

-

Equilibration: Place the flask in a constant-temperature water bath or shaker, typically maintained at a standard temperature like 25 °C. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the constant-temperature bath for at least 24 hours. This allows for the complete separation of the undissolved solute from the saturated solution via sedimentation or phase separation.

-

Sampling: Carefully withdraw a precise aliquot from the clear, supernatant (saturated solution) phase using a volumetric pipette. For aqueous samples, filtration through a 0.45 µm syringe filter that does not adsorb the compound is recommended to remove any suspended microparticles.

-

Quantification: Analyze the concentration of the compound in the sampled aliquot using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[11]

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as mg/L or g/100 mL.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Method.

Section 3: Stability Profile

The chemical stability of an intermediate is critical for ensuring process safety, product purity, and establishing appropriate storage conditions and shelf-life. 2,3-Dichloro-5-(trifluoromethyl)pyridine is generally stable but exhibits sensitivities to specific conditions.

Thermal Stability

The compound is stable at ambient temperatures.[7] However, it will undergo thermal decomposition at elevated temperatures. The decomposition temperature is reported to be above 300°C.[7][12] Exposure to high heat, flames, or sparks should be avoided.[7] In the event of combustion or thermal decomposition, hazardous products are released, including:

-

Hydrogen chloride (HCl) and Hydrogen fluoride (HF)[7]

-

Various chlorinated and fluorinated organic compounds[7]

Hydrolytic and pH-Dependent Stability

Information from safety data indicates that 2,3-Dichloro-5-(trifluoromethyl)pyridine hydrolyzes under low pH (acidic) conditions, forming a water-soluble compound.[12] While detailed kinetic studies are not publicly available, this suggests a susceptibility to acid-catalyzed hydrolysis. The mechanism likely involves the protonation of the pyridine nitrogen, which would further activate the ring towards nucleophilic attack by water, potentially leading to the displacement of the chlorine substituents. This is a critical consideration for any aqueous processing steps or acidic formulations, as it could lead to degradation and the formation of impurities. The compound is expected to be more stable under neutral and alkaline conditions, though this must be verified experimentally.

Incompatibilities and Storage Recommendations

To maintain its integrity, 2,3-Dichloro-5-(trifluoromethyl)pyridine should be stored away from incompatible materials, primarily strong oxidizing agents.[7] Best practices for storage are essential to prevent degradation.

| Storage Condition | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool place. | To prevent thermal degradation and vaporization. | [1][7] |

| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere. | To avoid moisture, which could facilitate hydrolysis, and oxidation. | [1] |

| Light | Protect from direct sunlight. | Halogenated aromatics can be susceptible to photodecomposition. | [2] |

| Container | Keep container tightly closed and sealed. | To prevent contamination and evaporation. | [7][12] |

Experimental Protocol: Accelerated Stability Assessment

Accelerated stability studies, often guided by ICH (International Council for Harmonisation) principles, are used to predict the long-term stability and shelf-life of a substance by subjecting it to elevated stress conditions.

Objective: To evaluate the stability of 2,3-Dichloro-5-(trifluoromethyl)pyridine under accelerated temperature and humidity conditions and to identify potential degradation products.

Methodology:

-

Sample Preparation: Place accurately weighed samples of the compound into vials suitable for stability chambers. Samples should be tested in packaging that mimics the intended long-term storage container.

-

Stress Conditions: Place the vials into controlled-environment stability chambers set to accelerated conditions (e.g., 40 °C / 75% Relative Humidity). A parallel set of samples should be stored at long-term conditions (e.g., 25 °C / 60% RH) and, if necessary, refrigerated conditions (2-8 °C) as controls.[14]

-

Time Points: Pull samples from the chambers at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color or physical state.

-

Assay (Purity): Quantify the amount of remaining 2,3-Dichloro-5-(trifluoromethyl)pyridine using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.[11][15]

-

Degradation Products: Identify and quantify any impurities that have formed.

-

-

Data Evaluation: Plot the assay value against time for each condition. The rate of degradation can be used to model and predict the shelf-life under the recommended storage conditions.

Diagram: Accelerated Stability Study Workflow

Caption: Workflow for an Accelerated Stability Study.

Conclusion

2,3-Dichloro-5-(trifluoromethyl)pyridine is a compound with low aqueous solubility but good solubility in common organic solvents, a profile dictated by its halogenated, lipophilic structure. It is thermally stable to high temperatures but shows a noted sensitivity to acidic conditions, which can promote hydrolysis. A comprehensive understanding of these solubility and stability characteristics is essential for optimizing its synthesis, purification, and formulation, ensuring the development of safe, effective, and high-quality end-products for the agrochemical and pharmaceutical industries. The experimental protocols outlined in this guide provide a robust framework for the precise and reliable characterization of this critical chemical intermediate.

References

- Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. (n.d.). Geshem.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. (n.d.). Huimeng Bio-tech.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine: High-Purity Agrochemical Intermediate. (n.d.). Weifang Richem International Co., Ltd.

-

2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. (n.d.). Benchchem.

- 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. (2025). Cohizon Life Sciences.

-

Chemical vs. Physical Stability of Formulations. (n.d.). Microtrac. Retrieved January 17, 2026, from [Link]

-

How to determine chemical stability of a pharmaceutical formulation/product. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

- SAFETY DATA SHEET: 2,3-Dichloro-5-(trifluoromethyl)pyridine. (2015). Thermo Fisher Scientific.

-

Analytical Techniques In Stability Testing. (2025). Separation Science. Retrieved January 17, 2026, from [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (2014). Google Patents.

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved January 17, 2026, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. 2,3-ジクロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. cohizon.com [cohizon.com]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. Chemical vs. Physical Stability of Formulations [microtrac.com]

An In-Depth Technical Guide to 2,3-Dichloro-5-(trifluoromethyl)pyridine: Synthesis, Characterization, and Applications

Foreword: The Strategic Importance of a Fluorinated Pyridine

In the landscape of modern synthetic chemistry, particularly within the agrochemical and pharmaceutical sectors, certain molecules emerge as indispensable building blocks. 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7) is a paramount example of such a cornerstone intermediate.[1][2] Its value lies in the unique combination of a pyridine scaffold, reactive chlorine substituents, and a trifluoromethyl group—a moiety renowned for enhancing metabolic stability, binding affinity, and lipophilicity in bioactive molecules.[3] This guide offers a deep dive into the synthesis, definitive characterization, and critical applications of this high-value compound, designed for the practicing researcher and development professional. It moves beyond mere procedural recitation to explore the underlying chemical principles that govern its synthesis and validation, reflecting field-proven insights and a commitment to scientific integrity.

Physicochemical & Safety Profile

A thorough understanding of a compound's physical properties and hazards is a non-negotiable prerequisite for its safe and effective use in a laboratory or industrial setting.

Key Properties

The compound is typically a colorless to light yellow liquid under standard conditions.[1][4][5] Its key physicochemical properties are summarized below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂F₃N | [1][6] |

| Molecular Weight | 215.99 g/mol | [1][6] |

| Appearance | Colorless to light yellow transparent liquid | [1][5] |

| Density | ~1.549 g/mL at 25 °C | [4] |

| Boiling Point | 188.5 °C at 760 mmHg; 80 °C at 20 mmHg | [1][4] |

| Melting Point | 8-9 °C | [1][5] |

| Flash Point | 79.4 °C | [1] |

| Refractive Index (n20/D) | ~1.475 | [4] |

| Solubility | 380 mg/L in water at 24 °C; Soluble in common organic solvents (MDC, MeOH, Acetone) | [7] |

Hazard Analysis and Safe Handling

2,3-Dichloro-5-(trifluoromethyl)pyridine is a hazardous substance requiring stringent safety protocols.

GHS Hazard Classification:

-

Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled.[6][7]

-

Skin Sensitization: May cause an allergic skin reaction.[6][7]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[7]

-

Flammability: Combustible liquid.[7]

Recommended Handling & Storage Protocols:

-

Ventilation: All handling must be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][8]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[7][8] Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and dark, well-ventilated area away from heat, sparks, and open flames.[1][7][8]

-

Spill Management: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Prevent entry into drains and waterways.[7][8]

Synthesis Methodologies: A Strategic Overview

The synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine is a topic of significant industrial importance, with several established routes. The choice of a specific pathway often depends on the availability of starting materials, cost, and desired scale. We will explore three prevalent strategies.

Route 1: Halogen Exchange (HALEX) from a Trichloromethyl Precursor

This is arguably the most direct and widely cited method. It relies on the conversion of the C-Cl bonds of a trichloromethyl group to the more stable C-F bonds using a potent fluorinating agent.

Causality & Expertise: The core of this transformation is a nucleophilic substitution reaction. Anhydrous hydrogen fluoride (AHF) serves as the fluoride source. The reaction is often sluggish and requires a catalyst, such as a Lewis acid (e.g., iron(III) chloride) or a metal salt (e.g., mercuric oxide), to activate the C-Cl bond and facilitate the exchange.[9][10] The process is typically conducted under pressure in an autoclave due to the low boiling point of AHF and to drive the reaction towards completion. Controlling the temperature is critical to manage the reaction rate and prevent unwanted side reactions.

Experimental Protocol: Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine

-

Reactor Preparation: To a suitable high-pressure autoclave (e.g., Hastelloy), add 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq) and a catalytic amount of anhydrous iron(III) chloride (e.g., 0.05 eq).[10]

-

Fluorination: Seal the autoclave and cool it to approximately -20 °C. Carefully introduce anhydrous hydrogen fluoride (AHF) (4-5 eq).

-

Reaction: Gradually heat the autoclave to 170-180 °C and maintain this temperature for 10-12 hours, monitoring the internal pressure.[4][10]

-

Work-up: After cooling the reactor to room temperature, vent the excess AHF through a caustic scrubber. Carefully transfer the crude reaction mixture into a mixture of ice and water.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base such as sodium bicarbonate or sodium hydroxide solution.[9][10] Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[9]

Logical Workflow: Halogen Exchange Synthesis

Caption: Halogen exchange (HALEX) route to the target compound.

Route 2: Direct Chlorination of 2-chloro-5-(trifluoromethyl)pyridine

This approach introduces the second chlorine atom directly onto the pyridine ring of an already-fluorinated precursor.

Causality & Expertise: This reaction is an electrophilic aromatic substitution. The trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack. Therefore, forcing conditions are necessary. The reaction requires a strong Lewis acid catalyst, typically ferric chloride (FeCl₃), and high temperatures (150-170 °C) to drive the chlorination, which preferentially occurs at the 3-position.[9] The high temperature is essential to overcome the activation energy barrier imposed by the deactivated ring system.

Experimental Protocol: Ring Chlorination

-

Charge Reactor: In a glass-lined reactor equipped with a stirrer, gas inlet, and condenser, charge 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous ferric chloride (0.9 eq).[9]

-

Chlorination: Heat the mixture to 150-170 °C. Bubble chlorine gas through the molten reaction mixture for an extended period (e.g., 18 hours).[9] Monitor the reaction progress by GC.

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it into hot water.

-

Isolation: Separate the oily organic layer. Wash it with water and dry over anhydrous sodium sulfate.

-

Purification: The product is isolated and purified via fractional distillation under reduced pressure to obtain the desired 2,3-dichloro-5-(trifluoromethyl)pyridine.[9]

Logical Workflow: Direct Ring Chlorination

Caption: Direct electrophilic chlorination synthesis pathway.

Route 3: Multi-Step Synthesis from 2-chloro-5-methylpyridine

This pathway builds the target molecule from a simpler, more readily available starting material through a sequence of chlorination and fluorination steps.

Causality & Expertise: This industrial route involves a logical progression of transformations. First, the methyl group is exhaustively chlorinated to a trichloromethyl group via a free-radical mechanism, often initiated by UV light. Second, the pyridine ring is chlorinated at the 3-position using a Lewis acid catalyst, similar to Route 2. Finally, the trichloromethyl group is converted to the trifluoromethyl group via halogen exchange, as described in Route 1. This stepwise approach allows for controlled construction of the complex functionality.

Experimental Protocol: Abridged Multi-Step Synthesis

-

Side-Chain Chlorination: 2-chloro-5-methylpyridine is chlorinated with chlorine gas under UV irradiation to yield 2-chloro-5-(trichloromethyl)pyridine.

-

Ring Chlorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then subjected to ring chlorination using chlorine gas and a Lewis acid catalyst (e.g., WCl₆ or SbCl₃) at elevated temperatures to produce 2,3-dichloro-5-(trichloromethyl)pyridine.[4][11]

-

Fluorination: The final step involves the fluorination of the trichloromethyl group using anhydrous hydrogen fluoride, as detailed in Route 1, to afford the final product.

Comprehensive Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized 2,3-dichloro-5-(trifluoromethyl)pyridine is crucial. A combination of spectroscopic and chromatographic methods provides a definitive analytical fingerprint.

| Technique | Expected Results |

| ¹H NMR | Two signals in the aromatic region, each a doublet, corresponding to the two protons on the pyridine ring.[12] |

| ¹⁹F NMR | A singlet in the typical region for a CF₃ group attached to an aromatic ring (approx. -62 to -68 ppm).[13][14] |

| ¹³C NMR | Six distinct signals: four for the sp² carbons of the pyridine ring and one for the CF₃ carbon (a quartet due to C-F coupling). |

| Mass Spec (MS) | A molecular ion (M⁺) peak at m/z 215. The spectrum will show a characteristic isotopic cluster (M⁺, M+2, M+4) due to the presence of two chlorine atoms.[15] |

| IR Spectroscopy | Characteristic absorption bands for C-Cl, C-F, C=C, and C=N bonds of the substituted pyridine ring.[6][16] |

| Gas Chrom. (GC) | A single major peak with a purity of >98% after purification.[1] |

Applications in Agrochemical and Pharmaceutical Development

2,3-Dichloro-5-(trifluoromethyl)pyridine is not an end product but a high-value precursor for a range of commercial products, primarily in the agrochemical sector.[10][17] Its trifluoromethyl and dichloro-substituted pyridine core is a privileged structure for creating potent bioactive molecules.[3][18]

Key Downstream Products:

-

Fungicides: It is a key intermediate for the synthesis of Fluazinam , a broad-spectrum fungicide used to control diseases in various crops.[3][10][19]

-

Insecticides: It serves as a building block for benzoylurea insecticides like Chlorfluazuron and Fluazuron , which act as insect growth regulators by inhibiting chitin synthesis.[1][19]

-

Herbicides: It is used in the synthesis of several herbicides, including Haloxyfop and Fluopicolide .[19]

-

Pharmaceutical Research: Halogenated and trifluoromethylated pyridines are prevalent motifs in medicinal chemistry.[18][20] This compound serves as a versatile starting material for creating libraries of novel compounds for drug discovery programs.[18]

Application Pathway Visualization

Caption: Key applications of the title compound as a chemical intermediate.

Conclusion

2,3-Dichloro-5-(trifluoromethyl)pyridine stands as a testament to the enabling power of fluorination chemistry in the life sciences. Its synthesis, while demanding careful control over hazardous reagents and challenging reaction conditions, is well-established through multiple strategic pathways. The robust analytical methods available ensure its identity and purity can be validated with high confidence. As a key building block for a host of essential agrochemicals and a promising scaffold for pharmaceutical innovation, a comprehensive technical understanding of this molecule is vital for researchers and developers aiming to create the next generation of high-performance chemical products.

References

-

Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. (2022-04-22). ALFA CHEMICAL. Available at: [Link]

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (WO2014198278A1). Google Patents.

-

Exploring 2,3-Dichloro-5-(Trifluoromethyl)Pyridine: Properties and Applications. Hebei Guanlang Biotechnology Co., Ltd. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

-

Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. Available at: [Link]

-

2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | Cohizon Life Sciences. Cohizon Life Sciences. Available at: [Link]

- Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (CN106008330A). Google Patents.

- Preparation method of 2,3-dichloro-5-trifluoromethylpyridine. (CN113527191A). Google Patents.

-

METHOD FOR PREPARING 2,3-DICHLORO-5-TRIFLUOROMETHYLPYRIDINE WITH HIGH SELECTIVITY. (WO/2019/109936). WIPO Patentscope. Available at: [Link]

-

Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. Scribd. Available at: [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234. PubChem. Available at: [Link]

-

Preparation of 2,3-dichloro-5-trichloromethylpyridine. INIS-IAEA. Available at: [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Indian Journal of Chemistry. Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

2,3 Dichloro 5- Trifluoro Methyl Pyridine Market Size, Share & Report [2025-2033]. Straits Research. Available at: [Link]

-

Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

CAS No : 69045-84-7 | Product Name : 2,3-Dichloro-5-(trifluoromethyl)pyridine. Pharmaffiliates. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. benchchem.com [benchchem.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. alfa-chemical.com [alfa-chemical.com]

- 10. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 11. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 12. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) MS [m.chemicalbook.com]

- 16. 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) IR Spectrum [m.chemicalbook.com]

- 17. globalgrowthinsights.com [globalgrowthinsights.com]

- 18. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]

- 20. cohizon.com [cohizon.com]

Navigating the Regioselective Reactivity of 2,3-Dichloro-5-(trifluoromethyl)pyridine: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth analysis of the reactivity of the chlorine atoms in 2,3-dichloro-5-(trifluoromethyl)pyridine, a pivotal building block in the synthesis of pharmaceuticals and agrochemicals. For researchers, scientists, and drug development professionals, understanding the nuanced regioselectivity of this molecule is paramount for efficient and predictable synthetic design. This document elucidates the underlying electronic principles governing the differential reactivity of the C2 and C3 chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions and provides field-proven insights and detailed experimental protocols for the selective functionalization of this versatile scaffold.

Introduction: The Strategic Importance of 2,3-Dichloro-5-(trifluoromethyl)pyridine

2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) is a halogenated pyridine derivative of significant industrial interest. Its unique substitution pattern, featuring two chlorine atoms at adjacent positions and a potent electron-withdrawing trifluoromethyl group, renders it a highly valuable intermediate. Notably, it serves as a key precursor for a range of high-value compounds, including insecticides and fungicides. The presence of two distinct chlorine atoms, however, presents a synthetic challenge: how to achieve selective substitution at either the C2 or C3 position. This guide will demonstrate that the electronic landscape of the molecule heavily favors selective reaction at one of these sites, providing a predictable platform for molecular elaboration.

Table 1: Physicochemical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Property | Value |

| Molecular Formula | C₆H₂Cl₂F₃N |

| Molecular Weight | 215.99 g/mol |

| Appearance | Light yellow liquid |

| Boiling Point | 80 °C at 20 mm Hg |

| Density | 1.549 g/mL at 25 °C |

The Heart of the Matter: Unraveling the Regioselective Reactivity

The differential reactivity of the chlorine atoms in 2,3-dichloro-5-(trifluoromethyl)pyridine is a direct consequence of the electronic effects exerted by the pyridine nitrogen and the trifluoromethyl group. In the context of nucleophilic aromatic substitution (SNAr), the reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction's regioselectivity.

Electronic Landscape: Why the C2-Position Reigns Supreme

The pyridine nitrogen is inherently electron-withdrawing, creating electron-deficient centers at the α (C2, C6) and γ (C4) positions, making them more susceptible to nucleophilic attack. In the case of 2,3-dichloro-5-(trifluoromethyl)pyridine, the C2 position is an α-position, rendering it inherently more activated than the β-position (C3).

Furthermore, the trifluoromethyl (CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group exerts a strong -I (inductive) and -M (mesomeric) effect, further deactivating the aromatic ring towards electrophilic attack but significantly activating it for nucleophilic substitution.

The key to understanding the regioselectivity lies in the relative positions of the substituents:

-

Attack at C2: The CF₃ group is para to the C2 position. A nucleophilic attack at C2 allows the negative charge of the resulting Meisenheimer intermediate to be delocalized onto the pyridine nitrogen and, crucially, onto the trifluoromethyl group through resonance. This extensive delocalization provides significant stabilization to the intermediate.

-

Attack at C3: The CF₃ group is meta to the C3 position. When a nucleophile attacks the C3 position, the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the trifluoromethyl group through resonance.

Consequently, the transition state leading to the C2-substitution product is significantly lower in energy, making the reaction at this position kinetically favored.

Caption: SNAr mechanism showing the favored C2 attack.

Field-Proven Applications: Selective Functionalization Protocols

The pronounced preference for nucleophilic attack at the C2 position has been leveraged in the synthesis of numerous important molecules. The following sections provide detailed, self-validating protocols for the selective functionalization of 2,3-dichloro-5-(trifluoromethyl)pyridine with various nucleophiles.

Amination: Gateway to Bioactive Scaffolds

The selective displacement of the C2-chloro group with nitrogen nucleophiles is a well-established and highly efficient transformation. This reaction is a cornerstone in the synthesis of the fungicide Fluazinam.

Experimental Protocol: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine

-

Materials:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine

-

28% Aqueous ammonia or liquid ammonia

-

Autoclave

-

Water

-

-

Step-by-Step Procedure:

-

In a suitable autoclave, charge 2,3-dichloro-5-(trifluoromethyl)pyridine (e.g., 6.5 g) and 28% aqueous ammonia (e.g., 20 mL).

-

Seal the autoclave and heat the mixture to 100 °C for 24 hours, then increase the temperature to 125 °C for an additional 5 hours. The internal pressure will be approximately 2 atm.

-

After the reaction is complete, cool the autoclave to room temperature.

-

The crystalline product will precipitate from the reaction mixture.

-

Collect the crystals by filtration, wash thoroughly with water, and dry to yield 2-amino-3-chloro-5-(trifluoromethyl)pyridine.

-

-

Self-Validation:

-

The identity and purity of the product can be confirmed by melting point analysis (expected: 90-92 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, MS). The selective formation of the 2-amino isomer is expected, with minimal to no formation of the 3-amino isomer.

-

Table 2: Summary of Amination Reactions

| Nucleophile | Product | Conditions | Yield | Reference |

| Aqueous Ammonia | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 100-125 °C, Autoclave | ~90% | |

| Diethyl malonate / NaH | Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate | DMF, 0 °C to rt, 24h | - |

Reactions with Oxygen and Sulfur Nucleophiles: Expanding the Toolkit

While less documented for this specific substrate, the reaction with O- and S-nucleophiles follows the same principles of regioselectivity. General protocols, adapted from reactions on similarly activated halo-pyridines, can be employed.

General Protocol: Synthesis of 2-Alkoxy-3-chloro-5-(trifluoromethyl)pyridine (Representative)

-

Materials:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Corresponding alcohol (e.g., methanol, ethanol)

-

Strong base (e.g., sodium hydride, sodium methoxide)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

-

Step-by-Step Procedure:

-

To a flame-dried flask under an inert atmosphere, add the anhydrous solvent and the alcohol (1.2 eq).

-

Carefully add the strong base (1.1 eq) at 0 °C and stir until the alkoxide is formed.

-

Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) to the alkoxide solution.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

General Protocol: Synthesis of 2-Thioether-3-chloro-5-(trifluoromethyl)pyridine (Representative)

-

Materials:

-

2,3-Dichloro-5-(trifluoromethyl)pyridine

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Polar aprotic solvent (e.g., DMF, NMP)

-

-

Step-by-Step Procedure:

-

In a reaction vessel, dissolve the thiol (1.1 eq) and 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in the solvent.

-

Add the base (1.2 eq) and stir the mixture at room temperature or with heating.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by chromatography.

-

Caption: Workflow for C2-functionalization of the pyridine core.

Beyond SNAr: Exploring Other Transformations

While SNAr reactions at the C2 position dominate the chemistry of 2,3-dichloro-5-(trifluoromethyl)pyridine, other transformations are also possible, although they often require more specialized conditions.

-

Reactions at the C3-Position: Displacing the C3-chloro atom is significantly more challenging and typically requires harsh conditions or transition-metal catalysis. The deactivating electronic effects make it a less favorable site for nucleophilic attack.

-

Palladium-Catalyzed Cross-Coupling Reactions: Both chlorine atoms can potentially participate in cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The relative reactivity of the C2 and C3 positions in these transformations can be influenced by the choice of catalyst, ligand, and reaction conditions, offering an orthogonal strategy for functionalization.

Conclusion and Future Outlook

The reactivity of 2,3-dichloro-5-(trifluoromethyl)pyridine is a compelling case study in electronically controlled regioselectivity. The convergence of the pyridine nitrogen's activating effect at the α-position and the powerful electron-withdrawing nature of the para-disposed trifluoromethyl group overwhelmingly directs nucleophilic attack to the C2 position. This predictable reactivity profile makes it a reliable and versatile scaffold for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Future research in this area will likely focus on developing catalytic methods to selectively functionalize the less reactive C3 position, thereby unlocking new avenues for molecular diversity and the creation of novel chemical entities.

References

-

ALFA CHEMICAL. (2022). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]

- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]

- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

Tsukamoto, M., & Nakamura, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 146-155. [Link]

-

PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

-

Klumpp, D. A. (2010). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society, 132(50), 17623-17625. [Link]

-

Revue Roumaine de Chimie. (2015). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. [Link]

- Google Patents. (2017). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

- Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). The amination of 2,3-dichloro-5-trifluoromethyl pyridine. A new synthesis of the fungicide fluazinam. The Journal of Organic Chemistry, 59(26), 8151-8156.

- Google Patents. (2017).

- Google Patents. (2011).

-

Eurekalert | Patsnap. Synthetic process of fluazinam. [Link]

- Journal of Heterocyclic Chemistry. (2005). Synthesis of Some New N-(3-chloro-5-trifluoromethyl-2-pyridinyl)

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

Indian Academy of Sciences. (2012). N-Phenyl heteroarylamine analogues of fluazinam using the intermediate derivatization methods approach. [Link]

-

Murphy, J. A., & Tuttle, T. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16388. [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]